N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pivalamide
Description
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pivalamide is a structurally complex small molecule featuring a thiazole core fused with a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) moiety, a 3-methylpyrazole ring, and a pivalamide (2,2-dimethylpropanamide) group.
Properties
IUPAC Name |
N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-11-7-16(21-17(24)19(2,3)4)23(22-11)18-20-13(9-27-18)12-5-6-14-15(8-12)26-10-25-14/h5-9H,10H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCGIDSYDLGYBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C(C)(C)C)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-{1-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2,2-dimethylpropanamide, primarily targets microtubules and their component protein, tubulin . Tubulin is a critical protein in cell division, and its disruption can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Mode of Action
This compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade, leading to cell cycle arrest at the S phase and the induction of apoptosis in cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the S phase to the M phase . By disrupting microtubule dynamics, the compound prevents the proper formation of the mitotic spindle, an essential structure for chromosome segregation during cell division . This disruption leads to cell cycle arrest and apoptosis .
Pharmacokinetics
The compound obeys Lipinski’s rule of five, which is a rule of thumb to evaluate druglikeness and predict good absorption or permeation .
Result of Action
The primary result of the compound’s action is the induction of cell cycle arrest and apoptosis in cancer cells . This is achieved through its interaction with tubulin and the subsequent disruption of microtubule dynamics . Some tested compounds showed potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cell lines .
Biological Activity
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)pivalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and research findings.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the reaction of thiazole derivatives with pyrazole and pivalic acid. Its molecular structure includes a thiazole ring, a pyrazole moiety, and a benzo[d][1,3]dioxole group, contributing to its biological properties.
Anticancer Activity
Research indicates that compounds containing the pyrazole scaffold exhibit notable anticancer properties. For instance, derivatives similar to this compound have shown:
- Inhibition of Cancer Cell Proliferation : Studies demonstrate that related compounds can inhibit the growth of various cancer cell lines such as MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). For example, certain derivatives have IC50 values below 5 μM against these cell lines .
| Compound | Cell Line | IC50 Value (μM) |
|---|---|---|
| C27 | HeLa | 2.07 ± 0.88 |
| C7 | A549 | 2.06 ± 0.09 |
| C16 | MCF-7 | 2.55 ± 0.34 |
The mechanisms by which these compounds exert their anticancer effects include:
- Induction of Apoptosis : Compounds have been shown to enhance caspase activity and induce morphological changes indicative of apoptosis in cancer cells .
- Cell Cycle Arrest : Certain derivatives cause G2/M phase arrest in cancer cells, disrupting normal cell division processes .
Antimicrobial Activity
In addition to anticancer properties, thiazole and pyrazole derivatives have been evaluated for their antimicrobial activity. Some studies highlight their potential as anti-tuberculosis agents due to their ability to inhibit Mycobacterium tuberculosis growth .
Case Studies
Recent case studies focusing on similar compounds reveal promising results:
- Compound Evaluation : A series of thiazole-based compounds were synthesized and tested against various cancer cell lines. The results highlighted significant growth inhibition and apoptosis induction in treated cells .
- In Vivo Studies : Animal models demonstrated that certain pyrazole derivatives could significantly reduce tumor size compared to control groups, indicating their potential for therapeutic applications .
Comparison with Similar Compounds
Key Observations :
- The pivalamide group in the target compound and (Z)-N-(3-(benzo[d][1,3]dioxol-5-yl)allyl)pivalamide1h enhances metabolic stability due to steric hindrance from the tert-butyl moiety .
- Replacement of the pyrazole ring with a piperazine (ASN90) or cyclopropane-carboxamide (Compound 92) alters binding affinity and solubility .
- The methylenedioxyphenyl group (benzo[d][1,3]dioxol-5-yl) is a conserved motif across analogs, suggesting its role in π-π stacking interactions with aromatic residues in target proteins .
Pharmacological and Physicochemical Properties
While direct data for the target compound are lacking, inferences can be drawn from analogs:
- O-GlcNAcase Inhibition: ASN90, a thiadiazole-acetamide analog, demonstrates nanomolar potency against OGA, attributed to the methylenedioxyphenyl group’s hydrophobic interactions .
- CFTR Modulation : Thiazole-cyclopropane-carboxamides (e.g., Compound 92) show moderate efficacy as CFTR correctors, with substituents like 3-methoxybenzoyl enhancing membrane permeability .
- Solubility and Stability : The pivalamide group in the target compound likely improves metabolic stability compared to acetamide derivatives (e.g., LSN3316612) but may reduce aqueous solubility .
Q & A
Q. What are the common synthetic routes for synthesizing this compound?
The synthesis typically involves sequential heterocyclic ring formation and functionalization. Key steps include:
- Thiazole ring construction : Reacting a benzo[d][1,3]dioxol-5-yl-substituted thiourea or thioamide with α-halo ketones under basic conditions (e.g., K₂CO₃ in DMF) to form the thiazole core .
- Pyrazole formation : Cyclocondensation of hydrazines with diketones or β-keto esters, introducing the 3-methyl group via alkylation .
- Pivalamide introduction : Amidation using pivaloyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .
- Purification : Recrystallization from DMF/ethanol mixtures or column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Structural confirmation relies on:
- ¹H/¹³C NMR : To identify aromatic protons (benzo[d][1,3]dioxole, thiazole), methyl groups, and pivalamide signals .
- HPLC : For purity assessment (>95% purity threshold) .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- IR spectroscopy : Confirming amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-H vibrations .
Q. What are the key functional groups influencing reactivity?
- Thiazole ring : Electrophilic substitution at the 2-position due to electron-withdrawing effects .
- Pyrazole NH : Participates in hydrogen bonding and metal coordination .
- Pivalamide group : Steric hindrance reduces hydrolysis susceptibility, enhancing metabolic stability .
- Benzo[d][1,3]dioxole : Enhances lipophilicity and π-π stacking interactions in biological systems .
Advanced Research Questions
Q. How can reaction yields be optimized during pivalamide group introduction?
Systematic parameter variation is recommended:
- Solvent selection : Anhydrous DMF or dichloromethane improves acylation efficiency .
- Catalysts : DMAP (4-dimethylaminopyridine) accelerates amide bond formation .
- Temperature : Reactions at 0–5°C minimize side reactions (e.g., hydrolysis) .
- Stoichiometry : Use 1.2–1.5 equivalents of pivaloyl chloride to ensure complete conversion .
Q. What computational methods are suitable for analyzing electronic properties?
- Multiwfn software : Performs electron localization function (ELF) and electrostatic potential (ESP) mapping to identify nucleophilic/electrophilic sites .
- DFT calculations : B3LYP/6-31G(d) level optimizes geometry and predicts frontier molecular orbitals (HOMO-LUMO gaps) .
- Molecular docking : AutoDock Vina evaluates binding affinities to biological targets (e.g., kinases) using the benzo[d][1,3]dioxole moiety as a key pharmacophore .
Q. How to resolve contradictions in reported biological activity data?
Conflicting results (e.g., variable IC₅₀ values in kinase assays) may arise from:
- Assay conditions : Standardize buffer pH, temperature, and ATP concentrations .
- Cellular permeability : Use logP measurements (e.g., octanol-water partitioning) to correlate with activity trends .
- Metabolite interference : LC-MS/MS quantifies parent compound stability in biological matrices .
Q. What strategies enhance stability during long-term storage?
- Lyophilization : Maintains integrity in solid state .
- Desiccants : Store with silica gel to prevent hydrolysis .
- Low-temperature storage : –20°C in amber vials reduces photodegradation .
Q. How to design structure-activity relationship (SAR) studies for thiazole modifications?
- Substituent variation : Replace benzo[d][1,3]dioxole with other aryl groups (e.g., thiophene, pyridine) to assess π-stacking effects .
- Bioisosteric replacement : Substitute thiazole with oxazole or imidazole to evaluate heterocycle specificity .
- Methyl group positional isomerism : Synthesize 5-methyl vs. 3-methyl pyrazole analogs to probe steric effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
